

Spectroscopic Profile of 7-Chloro-4-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloro-4-methoxyquinoline

Cat. No.: B183767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound **7-Chloro-4-methoxyquinoline** (CAS No: 26707-52-8). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **7-Chloro-4-methoxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **7-Chloro-4-methoxyquinoline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.67	d	4.8	1	Ar-H
8.09	d	9.0	1	Ar-H
7.42	d	2.4	1	Ar-H
7.33	d	4.8	1	Ar-H
7.28	dd	9.0, 2.4	1	Ar-H
3.97	s	-	3	-OCH ₃

Solvent: CDCl₃,
Spectrometer
Frequency: 300
MHz

Table 2: ¹³C NMR Spectroscopic Data of **7-Chloro-4-methoxyquinoline**[[1](#)]

Chemical Shift (δ) ppm	Assignment
161.3	Ar-C
151.0	Ar-C
150.2	Ar-C
142.4	Ar-C
125.3	Ar-C
121.7	Ar-C
120.8	Ar-C
119.3	Ar-C
107.7	Ar-C
55.9	-OCH ₃
Solvent: CDCl ₃ , Spectrometer Frequency: 75	
MHz[1]	

Infrared (IR) Spectroscopy

Experimental IR data for **7-Chloro-4-methoxyquinoline** is not readily available in the searched literature. However, characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted Infrared Absorption Bands for **7-Chloro-4-methoxyquinoline**

Wavenumber (cm ⁻¹)	Intensity (Predicted)	Functional Group Vibration
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1620-1580	Medium-Strong	C=C stretch (aromatic)
1500-1400	Medium-Strong	C=C stretch (aromatic)
1250-1200	Strong	C-O stretch (aryl ether)
1100-1000	Medium	C-O stretch (aryl ether)
850-750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **7-Chloro-4-methoxyquinoline**

m/z	Ion Type
193.02943	[M] ⁺ (Monoisotopic Mass)
194	[M+H] ⁺

Note: The [M+H]⁺ value was observed via Electrospray Ionization (ESI-MS).[\[1\]](#)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

Approximately 5-25 mg of **7-Chloro-4-methoxyquinoline** is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The

solution is then transferred to a 5 mm NMR tube.

2.1.2 ^1H NMR Spectroscopy

A proton NMR spectrum is recorded on a 300 MHz spectrometer. The acquisition parameters are typically set to a spectral width of 0-10 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.3 ^{13}C NMR Spectroscopy

A carbon-13 NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling. A sufficient amount of sample is used to obtain a good signal-to-noise ratio within a reasonable number of scans. The spectral width is typically set from 0 to 200 ppm. The chemical shifts are referenced to the solvent peak of CDCl_3 at 77.16 ppm.

IR Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

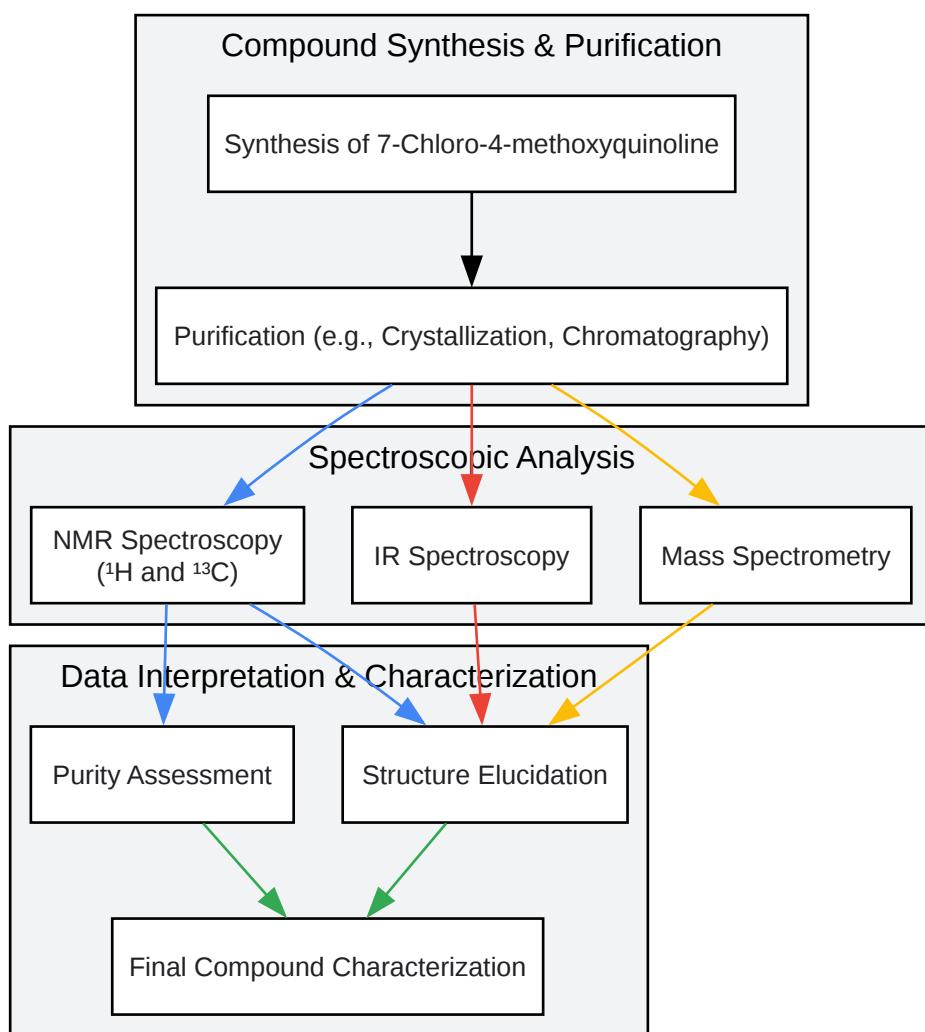
A few milligrams of **7-Chloro-4-methoxyquinoline** are finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2.2.2 Data Acquisition

The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Impact - EI)

2.3.1 Sample Introduction


A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

2.3.2 Ionization and Analysis

The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **7-Chloro-4-methoxyquinoline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **7-Chloro-4-methoxyquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Chloro-4-methoxyquinoline: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183767#spectroscopic-data-of-7-chloro-4-methoxyquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com